molecular formula C21H17N3O3S B2610463 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide CAS No. 896363-95-4

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide

Cat. No.: B2610463
CAS No.: 896363-95-4
M. Wt: 391.45
InChI Key: DKUPYAARSMIMOQ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide typically involves the condensation of benzimidazole derivatives with appropriate benzoyl chloride derivatives. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The compound may also interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide stands out due to its unique combination of the benzimidazole and methanesulfonylbenzamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUPYAARSMIMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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